![molecular formula C16H17F3N4O3S B2929612 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034295-35-5](/img/structure/B2929612.png)
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
The compound contains a [1,2,4]triazolo[4,3-a]pyridine moiety, which is a type of nitrogenous heterocyclic compound. These types of compounds are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using programs like GAUSSIAN 16W, which can carry out geometry optimization and provide a detailed description of the electronic structure .Scientific Research Applications
Antifungal and Insecticidal Activity
Compounds within this class have been found to show excellent antifungal activities against a variety of fungi such as Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans. They also have potential insecticidal properties .
Energetic Materials Synthesis
These compounds have been used in synthesizing energetic materials by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Cancer Prevention Agents
Triazoles are significant compounds that reduce or eliminate free radicals and therefore protect cells against oxidative injury. They have been explored for their potential as cancer prevention agents .
Biological Evaluation
A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Antibacterial Activity
Some triazolo compounds have been synthesized and evaluated for their antibacterial activity against various bacterial strains .
Pharmacological Activity
These compounds have been investigated for their pharmacological activity caused by binding to HIV TAR RNA and other targets .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer treatment .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases affects several biochemical pathways. Most notably, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption leads to a decrease in cancer cell growth and an increase in cancer cell death .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by Western blot .
properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c17-16(18,19)11-3-5-23-14(8-11)21-22-15(23)9-20-27(24,25)12-1-2-13-10(7-12)4-6-26-13/h1-2,7,11,20H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQXLHYDLJEBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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